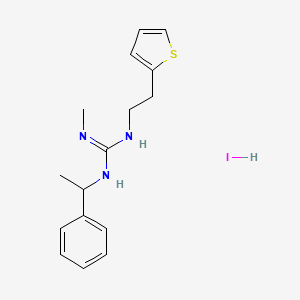![molecular formula C17H17N3O4S2 B7682270 N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide, commonly known as CSF-1R inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications.
作用機序
CSF-1R inhibitor works by binding to the CSF-1R and inhibiting its activity. This leads to a reduction in the number of immune cells, such as macrophages and monocytes, in the tumor microenvironment. This reduction in immune cells can lead to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
CSF-1R inhibitor has been shown to have several biochemical and physiological effects. It can reduce the number of immune cells in the tumor microenvironment, leading to a decrease in tumor growth and metastasis. It can also reduce the production of cytokines, which are involved in the regulation of immune cell function. Additionally, CSF-1R inhibitor has been shown to increase the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
The advantages of using CSF-1R inhibitor in lab experiments include its specificity for the CSF-1R, its ability to reduce the number of immune cells in the tumor microenvironment, and its potential to increase the effectiveness of other cancer treatments. However, there are also limitations to using CSF-1R inhibitor in lab experiments. These include its potential toxicity to normal cells, its limited availability, and its high cost.
将来の方向性
There are several future directions for the study of CSF-1R inhibitor. One direction is to further investigate its potential therapeutic applications in different types of cancer. Another direction is to develop more efficient synthesis methods to increase the availability of the compound. Additionally, future studies could focus on identifying potential biomarkers that could be used to predict the response to CSF-1R inhibitor treatment. Finally, studies could investigate the potential for combination therapies using CSF-1R inhibitor and other cancer treatments.
In conclusion, CSF-1R inhibitor is a promising chemical compound with potential therapeutic applications in cancer treatment. Its ability to inhibit the activity of the CSF-1R and reduce the number of immune cells in the tumor microenvironment make it an attractive target for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential limitations.
合成法
The synthesis of CSF-1R inhibitor involves a series of chemical reactions that result in the formation of the final product. The starting material is 2-bromo-4-cyanobenzyl chloride, which is reacted with sodium thiolate to form the intermediate product. This intermediate is then reacted with 5-(cyclopropylsulfamoyl)furan-2-carboxylic acid to form the final product, CSF-1R inhibitor.
科学的研究の応用
CSF-1R inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the colony-stimulating factor 1 receptor (CSF-1R), which is involved in the regulation of immune cell function. CSF-1R inhibitor has been studied in various cancer models, including breast cancer, pancreatic cancer, and glioblastoma, and has shown promising results in reducing tumor growth and metastasis.
特性
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c18-10-3-11-25-15-5-2-1-4-13(15)19-17(21)14-8-9-16(24-14)26(22,23)20-12-6-7-12/h1-2,4-5,8-9,12,20H,3,6-7,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVGWZSZFDHACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=C3SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)
![Methyl 5-[[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-3-methylfuran-2-carboxylate](/img/structure/B7682214.png)
![5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B7682227.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]-(2,2,6-trimethylmorpholin-4-yl)methanone](/img/structure/B7682253.png)
![5-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7682260.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)